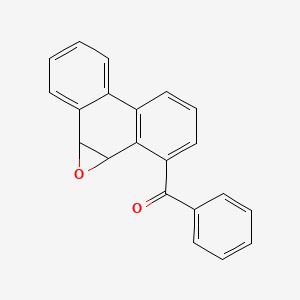
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and an oxirane group.
Preparation Methods
The synthesis of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone typically involves multiple steps, starting with the preparation of the phenanthrene core. The oxirane group is introduced through an epoxidation reaction, which involves the addition of an oxygen atom to a carbon-carbon double bond. This can be achieved using reagents such as peracids or hydrogen peroxide in the presence of a catalyst .
Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high yields and purity .
Chemical Reactions Analysis
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.
Common reagents for these reactions include peracids for oxidation, metal hydrides for reduction, and halogens or nucleophiles for substitution. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1a,9b-Dihydrophenanthro(9,10-b)oxiren-2-yl(phenyl)methanone include other oxirane-containing aromatic compounds and polycyclic aromatic hydrocarbons. These compounds share structural features such as multiple aromatic rings and reactive oxirane groups. this compound is unique in its specific arrangement of these features, which influences its reactivity and applications .
Some similar compounds include:
- 9,10-epoxy-9,10-dihydrophenanthrene
- Phenanthrene-9,10-oxide
- Other oxirane derivatives of polycyclic aromatic hydrocarbons .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in industry and academia.
Properties
CAS No. |
86568-52-7 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
1a,9b-dihydrophenanthro[9,10-b]oxiren-9-yl(phenyl)methanone |
InChI |
InChI=1S/C21H14O2/c22-19(13-7-2-1-3-8-13)17-12-6-11-15-14-9-4-5-10-16(14)20-21(23-20)18(15)17/h1-12,20-21H |
InChI Key |
XEUKFOSZNNSIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C4C(O4)C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



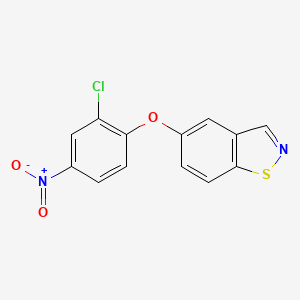
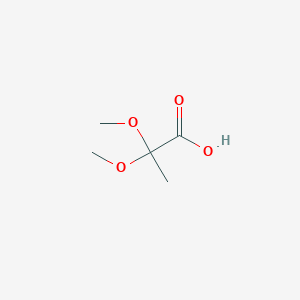
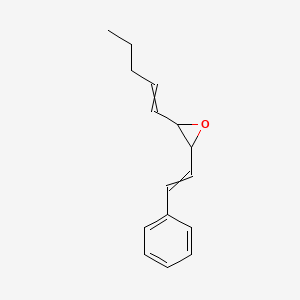
![tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14405267.png)
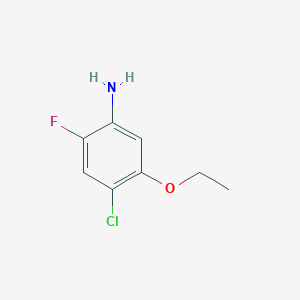
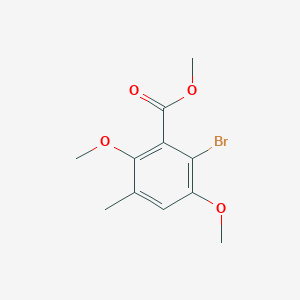
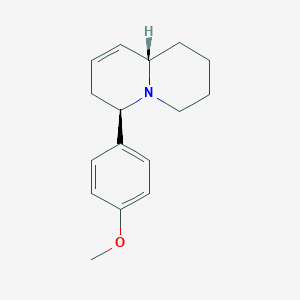
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]pyridin-3-yl benzoate](/img/structure/B14405308.png)
![1-(3-Bromophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14405314.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-ethylaniline](/img/structure/B14405315.png)
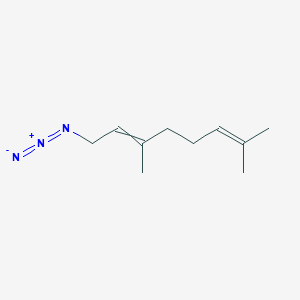
![5-Amino-2-{[(tributylstannyl)oxy]carbonyl}phenol](/img/structure/B14405329.png)
![3-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14405330.png)
